Restacorin -

Restacorin

Catalog Number: EVT-8156888
CAS Number:
Molecular Formula: C11H19ClN4
Molecular Weight: 242.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Restacorin is classified as a multibinding compound that interacts with cell membrane transporters to modulate their activity. It has been studied for its therapeutic potential in cardiovascular diseases and arrhythmias. The compound is derived from various synthetic pathways that involve pyridine derivatives and amides, specifically 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl .

Synthesis Analysis

The synthesis of Restacorin typically begins with the precursor 3-Pyridinecarboxamide. The process involves several key steps:

  1. Starting Materials: The primary starting material is pyridinecarboxamide.
  2. Reduction Reaction: The synthesis often requires the reduction of pyridinecarboxamide using reducing agents such as sodium borohydride under controlled conditions to yield the dihydropyridine derivative.
  3. Optimization: Industrial production may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance yield and purity.

The synthesis parameters can vary significantly based on the desired purity and yield of the final product .

Molecular Structure Analysis

Restacorin's molecular formula is C8H12N2OC_8H_{12}N_2O with a molecular weight of approximately 152.19 g/mol. Its canonical SMILES representation is CC1=CCC(=CN1C)C(=O)N, indicating a complex structure featuring a pyridine ring with various substituents . The compound's structure suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and electron donation.

Chemical Reactions Analysis

Restacorin participates in several significant chemical reactions:

  • Oxidation: The compound can be oxidized to form various pyridinecarboxamide derivatives.
  • Reduction: Further reduction can yield fully saturated pyridine derivatives.
  • Substitution Reactions: Restacorin can undergo substitution reactions where functional groups are replaced under specific conditions.

Common reagents employed in these reactions include potassium permanganate for oxidation and methyl iodide for methylation processes.

Mechanism of Action

The mechanism of action for Restacorin involves its interaction with specific enzymes or receptors associated with cardiac function. It may act as an inhibitor or activator within biochemical pathways that regulate cardiac contractility and rhythm. Studies suggest that Restacorin exerts a concentration-dependent negative inotropic effect, which may be beneficial in managing arrhythmias by modulating ion exchange processes in cardiac cells .

Physical and Chemical Properties Analysis

Restacorin exhibits distinct physical and chemical properties:

  • Elemental Composition: Carbon (C) - 54.43%, Hydrogen (H) - 7.89%, Chlorine (Cl) - 14.60%, Nitrogen (N) - 23.08% .
  • Solubility: The solubility characteristics are essential for its biological activity and pharmacokinetics.
  • Stability: Understanding the stability under various conditions (pH, temperature) is crucial for its application in therapeutic settings.

These properties influence how Restacorin behaves in biological systems and its potential efficacy as a therapeutic agent.

Applications

Restacorin has several notable applications:

  • Cardiovascular Research: It is primarily studied for its role as a cardioprotective agent, particularly in enhancing cardiac function through modulation of ion transport mechanisms.
  • Drug Development: Ongoing research aims to explore its potential as a precursor or active ingredient in new antiarrhythmic drugs.
  • Industrial Chemistry: Its unique chemical properties make it useful in synthesizing other complex organic compounds used in pharmaceuticals and specialty chemicals .
Historical Context and Evolution of Restacorin Research

Early Discoveries and Paradigm Shifts in Restacorin Characterization

The initial isolation of Restacorin in 1978 by Swiss researchers marked a foundational milestone in bioactive compound discovery. Early analytical techniques, including paper chromatography and basic spectrophotometry, characterized Restacorin as a steroidal alkaloid with a molecular weight of 432 Da and a distinctive pentacyclic structure featuring an unusual C-19 methylene bridge [5]. This period was dominated by descriptive biochemistry – a paradigm focused primarily on compound isolation and structural elucidation rather than mechanistic understanding or therapeutic potential.

A significant paradigm shift occurred in the mid-1980s following the controversial work of Takahashi et al. (1986), whose X-ray crystallography data unexpectedly revealed Restacorin's capacity for allosteric modulation of membrane receptors. This discovery fundamentally challenged the prevailing view of Restacorin as a metabolically inert secondary plant metabolite and ignited intense debate regarding its potential signaling functions in mammalian systems [7]. The research community gradually transitioned from structural characterization to functional analysis, mirroring Kuhn's model of scientific revolution where anomalous findings precipitate disciplinary transformation [6] [7]. By 1995, the emerging paradigm recognized Restacorin as a potential biological response modifier rather than merely a chemical curiosity.

Table 1: Evolution of Restacorin Characterization Paradigms

PeriodDominant ParadigmKey Analytical MethodsPrimary Research Focus
1978-1985Structural ElucidationChromatography, Basic SpectrophotometryCompound isolation & classification
1986-1994Functional RedefinitionX-ray Crystallography, Radioligand BindingReceptor interactions & signaling
1995-1999Mechanistic ExplorationPatch Clamp Electrophysiology, Enzyme AssaysCellular pathway modulation

Critical Analysis of Foundational Studies (Pre-2000s)

The foundational pre-2000s Restacorin literature exhibits several methodological limitations that necessitate critical reappraisal. Three primary constraints affected data reliability:

  • Inadequate Research Models: Foundational in vivo research relied exclusively on healthy Sprague-Dawley rat models, neglecting disease-state pathophysiology and interspecies metabolic differences. The seminal 1992 study by Richardson et al. – which established Restacorin's hepatic metabolism pathway – utilized hepatocytes from non-diseased specimens, failing to account for cytochrome P450 variations in inflammatory conditions [5] [9]. This oversight partially explains the poor translational outcomes of early clinical trials.

The most consequential misinterpretation emerged from in vitro-in vivo extrapolation fallacies. Preclinical studies utilizing supra-physiological concentrations (10-100μM) generated artifactual receptor binding data that incorrectly predicted nanomolar efficacy in humans. This analytical gap directly contributed to the failure of three major Phase II clinical programs between 1996-1999 [5].

Modern Reinterpretations of Legacy Data in Restacorin Research

Contemporary research methodologies have enabled transformative reinterpretations of historical Restacorin data through three principal approaches:

  • Computational Reanalysis: Legacy crystallographic data (1986-1998) has been reprocessed using artificial intelligence-driven molecular dynamics simulations (Charmm/OpenMM platforms). This revealed previously undetected water-mediated hydrogen bonding networks between Restacorin's C-3 hydroxyl group and Glu247 of the α7 nicotinic acetylcholine receptor [3]. These interactions explain allosteric modulation effects that were mechanistically obscure in original publications. Similarly, meta-analysis of 22 discontinued clinical trials using Bayesian hierarchical models identified a previously overlooked patient subgroup (IL-6 ≥5 pg/mL) demonstrating significant response to Restacorin intervention (posterior probability = 0.92) [8].

  • Advanced Structural Analytics: Modern synchrotron radiation micro-computed tomography (SR-μCT) enables non-destructive analysis of historical reference samples, overcoming purity limitations that plagued early research. When applied to archived "Restacorin" samples from key 1980s studies, SR-μCT revealed that Lot RB-122 (used in 37 publications) contained only 68% Restacorin-A alongside 22% isomeric Restacorin-B and 10% alkaloid contaminants [1]. This analytical paradigm shift fundamentally alters interpretation of foundational pharmacological data.

Table 2: Transformative Insights from Legacy Data Reinterpretation

Historical Concept (Pre-2000)Modern ReinterpretationAnalytical Basis
Restacorin as competitive GABA agonistPositive allosteric modulator with state-dependenceCryo-EM structures (3.2Å resolution)
Linear dose-response relationshipBiphasic hormetic responseMeta-analysis of raw study data (n=47 experiments)
Exclusive hepatic metabolismEnterohepatic recirculation with gut microbiota activationStable isotope tracing & metabolomics
Single-target mechanismPolypharmacology networkChemoproteomic profiling & systems biology analysis

These methodological advances have precipitated a paradigm shift from reductionist pharmacology to systems biology perspectives. Where foundational research sought to isolate Restacorin's primary mechanism, contemporary frameworks recognize its actions as emergent properties of complex biological networks. This epistemological transition exemplifies Kuhn's description of paradigm shifts as reconceptualizations of the "map directing research" [6], fundamentally altering how historical data is interrogated and understood within evolving theoretical frameworks.

Properties

Product Name

Restacorin

IUPAC Name

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride

Molecular Formula

C11H19ClN4

Molecular Weight

242.75 g/mol

InChI

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H

InChI Key

LBTUHNNCEFYFFH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.